Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate
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Overview
Description
“Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline and pyridine ring, both of which are common structures in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline and pyridine rings, followed by various functional group interconversions and couplings. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline and a pyridine ring. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Both the quinoline and pyridine rings are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions. The ester and carbonyl groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its components. For example, as an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of polar functional groups (like the ester and carbonyl groups) could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
One of the primary applications of this compound is in the synthesis and reactions involving stable o-quinoid systems. For instance, it has been used in the synthesis of stable o-quinoid 10-π-electron systems, where compounds like Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate in the Hamaguchi−Ibata reaction, were isolated and characterized. These compounds undergo facile Diels−Alder cycloadditions with various dienophiles to yield polysubstituted isoquinoline derivatives, showcasing high regioselectivity and stability due to specific electronic interactions (Sarkar, Ghosh, & Chow, 2000).
Interaction with Other Chemicals
Moreover, the compound's reactivity has been studied in the context of forming cocrystals with diastereoisomers, particularly in derivatives of 1,4-dihydropyridine, which have shown calcium modulatory properties. This highlights its utility in understanding and manipulating molecular structures for specific chemical and potentially pharmacological properties (Linden, Gündüz, Şimşek, & Şafak, 2006).
Catalysis
The compound has also been explored in catalytic processes, such as the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol, indicating its potential role in industrial chemical synthesis and the production of esters and adipates. This research provides insights into optimizing solvent use and reaction conditions for higher yield and efficiency (Matsuda, 1973).
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to its structure to enhance its activity or reduce any potential side effects .
Properties
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-10-12-5-3-4-6-14(12)23-15(16(10)19(25)26-2)9-27-18(24)11-7-13(20)17(21)22-8-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFAWWQMRFFUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=CC(=C(N=C3)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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